molecular formula C4H7NO3 B14455207 4-Nitrobutanal CAS No. 73707-26-3

4-Nitrobutanal

Cat. No.: B14455207
CAS No.: 73707-26-3
M. Wt: 117.10 g/mol
InChI Key: MPFLMSMVNIRCJA-UHFFFAOYSA-N
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Description

4-Nitrobutanal is an organic compound with the molecular formula C4H7NO3. It is characterized by the presence of both an aldehyde group and a nitro group, making it a versatile intermediate in organic synthesis. The compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobutanal can be synthesized through several methods. One common approach involves the Michael addition of nitroalkanes to α, β-unsaturated aldehydes. For example, a mixture of dichloromethane and methanol is used as a solvent, with lithium acetate as a catalyst . The reaction is carried out at room temperature, and the product is purified through column chromatography.

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical reactions involving nitroalkanes and unsaturated aldehydes. The process typically involves the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobutanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

    Oxidation: 4-Nitrobutanoic acid.

    Reduction: 4-Nitro-1-butanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

4-Nitrobutanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrobutanal involves its reactivity due to the presence of both the aldehyde and nitro groups. These functional groups allow it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes.

Comparison with Similar Compounds

4-Nitrobutanal can be compared with other nitroaldehydes and nitroalkanes:

    4-Nitrobenzaldehyde: Similar in structure but with a benzene ring instead of an aliphatic chain.

    4-Nitro-1-butanol: The reduced form of this compound.

    4-Nitrobutanoic acid: The oxidized form of this compound.

Uniqueness: this compound is unique due to its dual functional groups, which provide versatility in chemical reactions and make it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

4-nitrobutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c6-4-2-1-3-5(7)8/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFLMSMVNIRCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50522661
Record name 4-Nitrobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73707-26-3
Record name 4-Nitrobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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